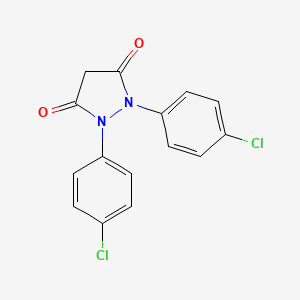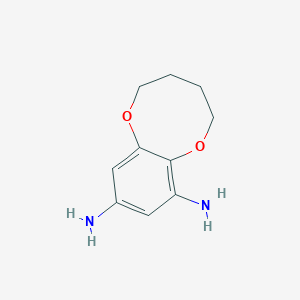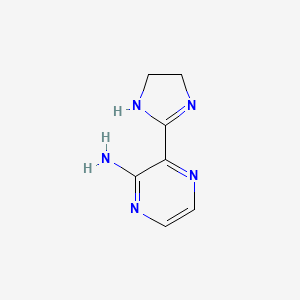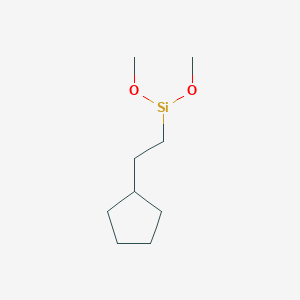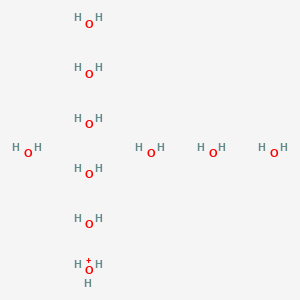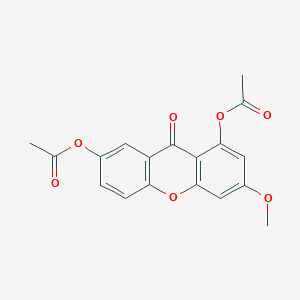
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a synthetic organic compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the acetylation of 3-methoxy-9-oxo-9H-xanthene-1,7-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxyl derivatives
Substitution: Various substituted xanthene derivatives
Scientific Research Applications
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with cellular pathways. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent expression of cytoprotective genes .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
Uniqueness
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
136083-95-9 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(8-acetyloxy-6-methoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H14O7/c1-9(19)23-11-4-5-14-13(6-11)18(21)17-15(24-10(2)20)7-12(22-3)8-16(17)25-14/h4-8H,1-3H3 |
InChI Key |
LSTHBCKFQYAIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



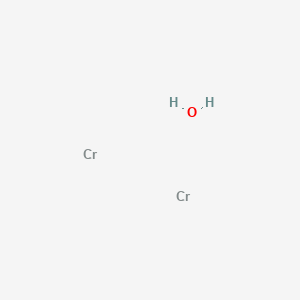
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)

![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
